Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate
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Overview
Description
Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is a complex organic compound that features a benzo[d]oxazole moiety, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate typically involves multiple steps:
Formation of the benzo[d]oxazole moiety: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative.
Synthesis of the piperidine ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives.
Coupling reactions: The benzo[d]oxazole and piperidine intermediates are coupled using a suitable linker, such as a methylene bridge, under conditions that promote nucleophilic substitution.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzo[d]oxazole moiety can undergo oxidation reactions, potentially forming N-oxides.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d]oxazole and piperidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted benzo[d]oxazole or piperidine derivatives.
Scientific Research Applications
Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: The compound can be used as a probe to study various biological pathways and interactions.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety may interact with nucleophilic sites on proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]oxazole derivatives: These compounds share the benzo[d]oxazole moiety and exhibit similar biological activities.
Piperidine derivatives: Compounds with a piperidine ring often have similar pharmacological properties.
Benzoate esters: These compounds share the ester functional group and can have similar chemical reactivity.
Uniqueness
Methyl 4-(2-(((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)amino)-2-oxoacetamido)benzoate is unique due to the combination of its structural features, which confer specific biological activities and chemical reactivity that are not found in simpler analogs .
Properties
IUPAC Name |
methyl 4-[[2-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methylamino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5/c1-31-22(30)16-6-8-17(9-7-16)25-21(29)20(28)24-14-15-10-12-27(13-11-15)23-26-18-4-2-3-5-19(18)32-23/h2-9,15H,10-14H2,1H3,(H,24,28)(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMQCYVEDKWLMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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